1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone
Overview
Description
“1-(4’-Trifluoromethyl-biphenyl-4-YL)-ethanone” is a chemical compound that is also known by several synonyms such as “AKOS BAR-0242”, “4-Acetyl-4’-(trifluoromethyl)biphenyl”, and "1-{4-[4-(Trifluoromethyl)phenyl]phenyl}ethan-1-one" .
Synthesis Analysis
The synthesis of this compound involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20℃ under an inert atmosphere . The reaction takes place for 4 hours. The mixture is then filtered to remove the solid residue, and the organic phase is dried over Na2SO4. The organic solution is again filtered, concentrated to dryness and the resulting crude product is purified by column chromatography .
Molecular Structure Analysis
The molecule consists of 14 Carbon atoms, 11 Hydrogen atoms, 3 Fluorine atoms, and 1 Oxygen atom . It contains a total of 30 bonds, including 19 non-Hydrogen bonds, 12 multiple bonds, 2 rotatable bonds, and 12 aromatic bonds .
Chemical Reactions Analysis
This compound forms antiparallel π-dimer stacks in crystals due to specific intermolecular interactions, including C−F···H and C−F···π interactions .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.23 g/mol . It has a high GI absorption and is BBB permeant . It has a lipophilicity Log Po/w (iLOGP) of 2.59 . It is soluble in water with a solubility of 0.0293 mg/ml .
Scientific Research Applications
Photophysics and Solvent Interaction : Ghoneim (2001) studied the photophysics of 1-(4'-amino-biphenyl-4-yl)-ethanone, a related compound, and observed significant shifts in fluorescence and absorption bands due to microscopic solvent heterogeneity in a rigid ethanol medium (Ghoneim, 2001).
Chemoenzymatic Synthesis Applications : González-Martínez, Gotor, and Gotor‐Fernández (2019) demonstrated the synthesis of 1‐aryl‐2,2,2‐trifluoroethanones and their bioreduction using stereocomplementary alcohol dehydrogenases. This research contributes to the development of stereoselective routes in organic synthesis (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Microwave-Assisted Green Suzuki Coupling Reaction : Soares et al. (2015) highlighted the efficiency of microwave-assisted synthesis for eco-friendly Suzuki reactions in the production of functionalized biphenyl systems, including derivatives of 1-(4-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-yl)ethanone (Soares, Fernandes, Chavarria, & Borges, 2015).
Synthesis of Antimicrobial Derivatives : Holla et al. (2005) synthesized two substituted 1,2,3-triazoles, including 1-{1-[8-(trifluoromethyl)quinolin-4-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone, exhibiting antimicrobial activity. This study contributes to the development of new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Corrosion Inhibition Studies : Jawad et al. (2020) synthesized 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) and investigated its efficiency as a corrosion inhibitor for mild steel. The study showed high inhibitory efficiency, demonstrating the potential of such compounds in corrosion prevention (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Synthesis of Novel Trifluoromethylated β-Acetal-Diols : Zanatta, Rosa, Loro, Bonacorso, and Martins (2001) explored the synthesis of novel trifluoromethylated β-acetal-gem-diols, indicating potential applications in complex organic syntheses (Zanatta, Rosa, Loro, Bonacorso, & Martins, 2001).
Safety And Hazards
properties
IUPAC Name |
1-[4-[4-(trifluoromethyl)phenyl]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(16,17)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXRGLGGGFFFGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356326 | |
Record name | 1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone | |
CAS RN |
142557-76-4 | |
Record name | 1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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